molecular formula C12H15ClO2 B14247518 2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- CAS No. 512180-26-6

2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-

Cat. No.: B14247518
CAS No.: 512180-26-6
M. Wt: 226.70 g/mol
InChI Key: PWWNOPHTVOOXQR-UHFFFAOYSA-N
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Description

2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- is a heterocyclic organic compound that features a pyran ring structure with a chlorophenylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring structure. Another approach involves the phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles . Additionally, a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement followed by base-catalyzed isomerization and 6π-oxaelectrocyclization can also be employed .

Industrial Production Methods

Industrial production of this compound may utilize large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenylmethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism by which 2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- is unique due to its chlorophenylmethoxy substituent, which imparts distinct chemical properties and potential applications compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial purposes.

Properties

CAS No.

512180-26-6

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

2-[(2-chlorophenyl)methoxy]oxane

InChI

InChI=1S/C12H15ClO2/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-2,5-6,12H,3-4,7-9H2

InChI Key

PWWNOPHTVOOXQR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CC=CC=C2Cl

Origin of Product

United States

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